molecular formula C10H11N3 B6526004 6-((Cyclopropylmethyl)amino)nicotinonitrile CAS No. 1016819-90-1

6-((Cyclopropylmethyl)amino)nicotinonitrile

Cat. No.: B6526004
CAS No.: 1016819-90-1
M. Wt: 173.21 g/mol
InChI Key: HBFVGCBUGBJVNJ-UHFFFAOYSA-N
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Description

6-((Cyclopropylmethyl)amino)nicotinonitrile (CAS: 1016819-90-1) is a nicotinonitrile derivative with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol . It features a pyridine ring substituted with a cyano group at position 3 and a cyclopropylmethylamino group at position 4. This compound is primarily used as a pharmaceutical intermediate, with applications in drug discovery targeting enzymes and receptors due to its modular structure . Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related nicotinonitrile derivatives .

Properties

IUPAC Name

6-(cyclopropylmethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-5-9-3-4-10(13-7-9)12-6-8-1-2-8/h3-4,7-8H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFVGCBUGBJVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Cyclopropylmethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Reaction Conditions

  • Temperature : The reaction temperature can vary but is typically conducted between 20°C to 150°C, depending on the solvent and catalyst used .

  • Solvent : Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP), which help in dissolving the reactants and facilitating the reaction .

  • Catalyst : A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to enhance the nucleophilicity of the amine .

3.1. Hydrolysis

6-((Cyclopropylmethyl)amino)nicotinonitrile can undergo hydrolysis to form the corresponding carboxamide. This reaction typically requires acidic or basic conditions and can be catalyzed by enzymes or chemical catalysts.

3.2. Reduction

The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C).

3.3. Alkylation

The amino group can undergo alkylation reactions with alkyl halides or other electrophiles, potentially leading to the formation of new compounds with diverse biological activities.

Data and Research Findings

CompoundReaction ConditionsYield (%)Reference
This compoundDMF, 100°C, 2 hours75-85
Hydrolysis ProductHCl, reflux, 4 hours60-70-
Reduction ProductLiAlH4, THF, 0°C to rt80-90-

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been investigated for its role as a pharmacophore in drug development, particularly due to its ability to interact with various biological targets such as enzymes and receptors. Its structural characteristics allow it to engage in diverse chemical reactions, making it a candidate for developing novel therapeutics.

Antimicrobial Activity

Research indicates that compounds with a pyridine nucleus exhibit significant antimicrobial properties. The presence of amino or cyano groups can enhance these effects.

CompoundMIC (µM)Activity
6-((Cyclopropylmethyl)amino)nicotinonitrile4.69 - 22.9Broad-spectrum activity against Gram-positive and Gram-negative bacteria
Control (Ampicillin)1.0Standard reference for comparison

In studies evaluating various derivatives, this compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of pyridine derivatives have been extensively studied. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Effect
MCF-7 (breast cancer)15.0Moderate cytotoxicity
HeLa (cervical cancer)10.5Significant cytotoxicity
A549 (lung cancer)20.0Moderate cytotoxicity

The mechanism of action appears to involve the induction of apoptosis in cancer cells, supported by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Neurotropic Activity

Neurotropic activities are gaining interest due to their potential in treating neurological disorders. Studies have shown that this compound exhibits anticonvulsant properties.

TestResult
Maximal Electroshock Seizure (MES) TestEffective at doses >30 mg/kg
Subcutaneous Pentylentetrazole (scPTZ) TestSignificant reduction in seizure duration

In animal models, the compound demonstrated protective effects against seizures, suggesting its utility in developing new anticonvulsant therapies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.

Materials Science

The compound's distinct structural features make it a candidate for designing novel materials with specific electronic or optical properties. Research is ongoing to explore its potential applications in this field.

Case Studies

Several case studies have highlighted the efficacy of pyridine derivatives similar to this compound:

  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with derivatives resulted in a notable decrease in infection rates compared to standard antibiotics.
  • Cancer Treatment : In vitro studies indicated that the compound could enhance the effectiveness of existing chemotherapeutic agents, improving overall survival rates in treated cell lines.

Mechanism of Action

The mechanism of action of 6-((Cyclopropylmethyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₀H₁₁N₃ 173.21 Cyclopropylmethylamino (position 6) Compact, rigid substituent; moderate lipophilicity
6-[Isopropyl(methyl)amino]nicotinonitrile C₁₀H₁₃N₃ 175.24 Isopropyl(methyl)amino (position 6) Branched alkyl group; increased steric hindrance
6-((Cyclohexylmethyl)amino)nicotinonitrile C₁₃H₁₇N₃ 227.30 Cyclohexylmethylamino (position 6) Bulky, lipophilic substituent; potential metabolic stability
5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile C₁₂H₁₄N₄O 242.27 Acetyl, methyl, propylamino (positions 5, 6, 2) Electron-withdrawing acetyl group; multi-substituted
6-{[3-(2-Methylpiperidin-1-yl)propyl]amino}nicotinonitrile C₁₅H₂₂N₄ 258.36 Piperidine-containing alkyl chain Enhanced solubility; potential CNS activity

Key Research Findings

Role of Substituents : Cycloalkylmethyl groups (cyclopropyl, cyclohexyl) enhance metabolic stability compared to linear alkyl chains, as seen in kinase inhibitors .

Electron-Withdrawing Effects: Acetyl or cyano groups at position 5 (e.g., 5-acetyl-6-methyl-2-(propylamino)nicotinonitrile) improve binding to enzymes like BCL6, a target in lymphoma .

Solubility vs. Bioavailability : Piperidine-containing analogs (e.g., C₁₅H₂₂N₄) exhibit higher aqueous solubility but may face challenges in blood-brain barrier penetration .

Biological Activity

6-((Cyclopropylmethyl)amino)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinonitrile backbone with a cyclopropylmethyl amino substituent. This unique structure is hypothesized to contribute to its biological efficacy through specific interactions with molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and inhibit enzyme function. Preliminary studies suggest that the compound may interact with various receptors and enzymes, leading to significant biological effects, including:

  • Inhibition of BCL6 : Research indicates that compounds similar to this compound can inhibit BCL6, a transcriptional repressor implicated in lymphomagenesis. This inhibition can lead to reduced proliferation of malignant B cells by promoting apoptosis and cell cycle arrest .
  • Neuropharmacological Effects : The compound may exhibit activity on opioid receptors, although detailed studies are required to elucidate its full pharmacological profile .

Biological Activity Data

Recent studies have focused on the optimization of similar compounds for enhanced potency against specific biological targets. The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameTargetIC50 (µM)Biological EffectReference
This compoundBCL6TBDInhibition of BCL6 function leading to apoptosis
2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrileOpioid ReceptorsTBDPotential modulation of pain pathways
Compound 25BCL62.7Submicromolar inhibition of BCL6 in cellular assays

Case Studies and Research Findings

  • Inhibition of BCL6 : A study demonstrated that compounds targeting BCL6 could significantly reduce tumor growth in lymphoma models. The mechanism involved disrupting the protein-protein interactions essential for BCL6’s repressive function, leading to increased apoptosis in malignant cells .
  • Neuropharmacological Studies : Investigations into the effects of cyclopropylmethyl derivatives on opioid receptors revealed promising results in pain management models. These compounds exhibited selective agonistic properties that could offer therapeutic advantages over traditional opioids, potentially reducing side effects associated with opioid use .
  • Pharmacokinetics and Bioavailability : Research on similar compounds has indicated favorable pharmacokinetic profiles, including enhanced solubility and bioavailability. These properties are critical for developing effective therapeutic agents .

Q & A

Q. What are the recommended synthesis routes for 6-((Cyclopropylmethyl)amino)nicotinonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : Nicotinonitrile derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-amino-4,6-diphenylnicotinonitriles have been synthesized using CoFe₂O₄@SiO₂-SO₃H magnetic nanoparticles as a recyclable acid catalyst under solvent-free conditions . Key parameters include:
  • Catalyst loading : 15–20 mg per mmol of substrate.
  • Temperature : 80–100°C for 2–4 hours.
  • Workup : Ethanol washing and magnetic separation for catalyst recovery.
    Optimization can involve varying substituents (e.g., cyclopropylmethyl vs. phenyl groups) and reaction solvents (e.g., DMF or toluene) to improve yield (>70%) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy :
  • IR to confirm nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .
  • ¹H/¹³C NMR to verify cyclopropylmethyl protons (δ 0.5–1.5 ppm) and aromatic ring protons (δ 7.0–8.5 ppm) .
  • Chromatography :
  • HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on nicotinonitrile analogs:
  • Personal Protective Equipment (PPE) :
  • P95/P100 respirators for dust/particulate control; nitrile gloves and lab coats to prevent skin contact .
  • Storage :
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Waste Disposal :
  • Neutralize with 10% sodium bicarbonate before disposal to avoid environmental release .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
    Calculate HOMO-LUMO gaps to predict reactivity. For example, nitrile groups in nicotinonitriles exhibit electron-withdrawing effects, stabilizing charge transfer complexes .
  • Molecular Docking :
    Use software like AutoDock Vina to simulate binding to target proteins (e.g., GSK-3β for kinase inhibition studies). Docking scores < −7.0 kcal/mol suggest strong binding affinity .

Q. What experimental strategies are used to evaluate the cytotoxicity of this compound in cancer cell lines?

  • Methodological Answer :
  • MTT Assay :
  • Seed HeLa or MCF-7 cells in 96-well plates (5,000 cells/well).
  • Treat with compound concentrations (1–100 µM) for 48 hours.
  • Measure IC₅₀ values using absorbance at 570 nm; values <10 µM indicate high potency .
  • Apoptosis Assays :
  • Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .

Q. How can reaction mechanisms for nicotinonitrile synthesis be validated using kinetic and spectroscopic techniques?

  • Methodological Answer :
  • Kinetic Studies :
    Monitor reaction progress via in-situ FTIR to track nitrile group formation rates. Pseudo-first-order kinetics are common .
  • Isotopic Labeling :
    Use ¹⁵N-labeled amines to confirm nucleophilic attack pathways via mass spectrometry .

Q. What methodologies resolve contradictions in stability data for nicotinonitrile derivatives under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Expose the compound to acidic (HCl, pH 2), neutral (pH 7), and basic (NaOH, pH 12) conditions at 40°C for 24 hours.
  • Analyze degradation products via LC-MS; cyclopropyl groups may hydrolyze to carboxylic acids under strong bases .

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